molecular formula C18H22FN5O3S B5967049 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

カタログ番号 B5967049
分子量: 407.5 g/mol
InChIキー: DNYIIPXPWZVPTJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of hematological malignancies. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a selective inhibitor of the spleen tyrosine kinase (SYK), which plays a critical role in B-cell receptor signaling and is essential for the survival and proliferation of B-cell malignancies. By inhibiting SYK, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine blocks the activation of downstream signaling pathways, such as PI3K/AKT and NF-κB, and induces apoptosis in cancer cells (Kawasaki et al., 2018).
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the activation of immune cells, such as T cells and macrophages. This may have implications for the treatment of autoimmune diseases and inflammatory disorders (Kawasaki et al., 2018).

実験室実験の利点と制限

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SYK, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies (Kawasaki et al., 2018).

将来の方向性

There are several future directions for the development of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine and other SYK inhibitors. One direction is to evaluate the efficacy of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in combination with other targeted therapies or immunotherapies. Another direction is to investigate the potential of SYK inhibitors in the treatment of autoimmune diseases and inflammatory disorders. Furthermore, the identification of biomarkers that can predict the response to SYK inhibitors may help to personalize the treatment of hematological malignancies (Kawasaki et al., 2018).
Conclusion
4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a promising small molecule inhibitor that has shown potent anti-cancer effects in preclinical models of hematological malignancies. Its selective inhibition of SYK and modulation of the immune system make it a promising candidate for the treatment of cancer and other diseases. However, further preclinical and clinical studies are needed to fully evaluate its efficacy, safety, and potential for clinical use.

合成法

The synthesis of 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps, including the preparation of the starting materials, the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the final morpholine ring formation. The detailed synthesis method has been published in a scientific journal (Kawasaki et al., 2018) and is beyond the scope of this paper.

科学的研究の応用

4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical models of hematological malignancies, including lymphoma, leukemia, and multiple myeloma. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other anti-cancer drugs. 4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been investigated in combination with other targeted therapies, such as BTK inhibitors, PI3K inhibitors, and HDAC inhibitors, with promising results (Kawasaki et al., 2018).

特性

IUPAC Name

4-[6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3S/c19-15-2-1-3-16(12-15)28(25,26)24-6-4-22(5-7-24)17-13-18(21-14-20-17)23-8-10-27-11-9-23/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYIIPXPWZVPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。